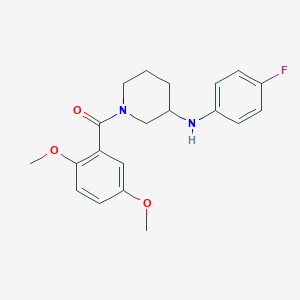

![molecular formula C17H16BrN3O2S B5186324 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide CAS No. 298197-07-6](/img/structure/B5186324.png)

4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide, also known as nitrothiazole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Nitrothiazole is a heterocyclic organic compound that contains a thiazole ring and a pyridine ring. It is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

The mechanism of action of 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in the target organisms. For example, 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. This inhibition leads to the disruption of nucleic acid synthesis and ultimately the death of the target organism.

Biochemical and Physiological Effects:

Nitrothiazole has been shown to exhibit a range of biochemical and physiological effects in various organisms. For example, it has been shown to induce oxidative stress and DNA damage in bacterial cells. In mammalian cells, 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Nitrothiazole has several advantages for use in laboratory experiments, including its relatively low cost and high stability. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee. One area of interest is the development of novel 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee and its derivatives in different organisms and cell types. Additionally, there is potential for the use of 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromidee and its derivatives in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

Nitrothiazole can be synthesized using various methods, including the reaction of 2-bromo-4-nitrophenyl thiazole with 2-propylpyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). The product can be isolated by filtration and recrystallization.

Scientific Research Applications

Nitrothiazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. Nitrothiazole has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, tuberculosis, and malaria.

properties

IUPAC Name |

4-(4-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S.BrH/c1-2-3-14-10-13(8-9-18-14)17-19-16(11-23-17)12-4-6-15(7-5-12)20(21)22;/h4-11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNMYMFMVSQUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298197-07-6 |

Source

|

| Record name | Pyridine, 4-[4-(4-nitrophenyl)-2-thiazolyl]-2-propyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298197-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

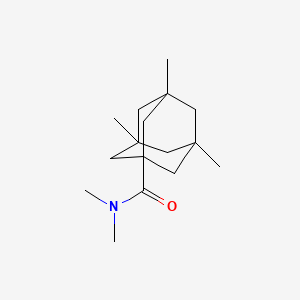

![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

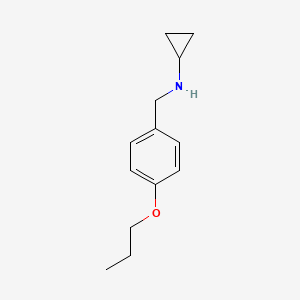

![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)

![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)

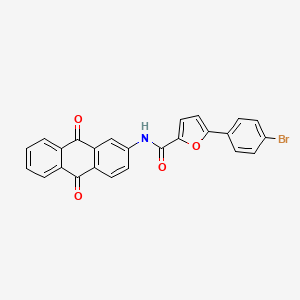

![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)

![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)

![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)

![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)

![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)

![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)